molecular formula C18H20FN3O2 B7535599 1-[[1-[2-(2-Fluorophenoxy)ethyl]benzimidazol-2-yl]amino]propan-2-ol

1-[[1-[2-(2-Fluorophenoxy)ethyl]benzimidazol-2-yl]amino]propan-2-ol

Cat. No.: B7535599
M. Wt: 329.4 g/mol
InChI Key: NZABQIVUIQMAOD-UHFFFAOYSA-N
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Description

1-[[1-[2-(2-Fluorophenoxy)ethyl]benzimidazol-2-yl]amino]propan-2-ol is a complex organic compound that features a benzimidazole core linked to a fluorophenoxyethyl group and a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[1-[2-(2-Fluorophenoxy)ethyl]benzimidazol-2-yl]amino]propan-2-ol typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Fluorophenoxyethyl Group: This step involves the nucleophilic substitution of a halogenated benzimidazole intermediate with 2-(2-fluorophenoxy)ethylamine.

    Attachment of the Propanol Moiety: The final step involves the reaction of the intermediate with an appropriate propanol derivative, often under basic conditions to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

1-[[1-[2-(2-Fluorophenoxy)ethyl]benzimidazol-2-yl]amino]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, while the fluorophenoxyethyl group can participate in nucleophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are commonly employed.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields alcohols or amines.

    Substitution: Results in various substituted benzimidazole derivatives.

Scientific Research Applications

1-[[1-[2-(2-Fluorophenoxy)ethyl]benzimidazol-2-yl]amino]propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[[1-[2-(2-Fluorophenoxy)ethyl]benzimidazol-2-yl]amino]propan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole core can bind to active sites, while the fluorophenoxyethyl group enhances binding affinity through hydrophobic interactions. The propanol moiety may facilitate solubility and cellular uptake.

Comparison with Similar Compounds

Similar Compounds

  • 1-[[1-[2-(2-Chlorophenoxy)ethyl]benzimidazol-2-yl]amino]propan-2-ol
  • 1-[[1-[2-(2-Bromophenoxy)ethyl]benzimidazol-2-yl]amino]propan-2-ol
  • 1-[[1-[2-(2-Methylphenoxy)ethyl]benzimidazol-2-yl]amino]propan-2-ol

Uniqueness

1-[[1-[2-(2-Fluorophenoxy)ethyl]benzimidazol-2-yl]amino]propan-2-ol is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties, such as increasing its metabolic stability and enhancing its binding affinity to certain biological targets compared to its analogs with different substituents.

Properties

IUPAC Name

1-[[1-[2-(2-fluorophenoxy)ethyl]benzimidazol-2-yl]amino]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O2/c1-13(23)12-20-18-21-15-7-3-4-8-16(15)22(18)10-11-24-17-9-5-2-6-14(17)19/h2-9,13,23H,10-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZABQIVUIQMAOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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